molecular formula C8H16O3 B6149735 methyl 3-hydroxy-2,4-dimethylpentanoate CAS No. 82545-53-7

methyl 3-hydroxy-2,4-dimethylpentanoate

Cat. No.: B6149735
CAS No.: 82545-53-7
M. Wt: 160.2
InChI Key:
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Description

Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-methylpentanoate
  • Methyl 3-hydroxy-2,4-dimethylhexanoate
  • Methyl 3-hydroxy-2,4-dimethylbutanoate

Uniqueness

Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific structural features, such as the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 3. These structural characteristics influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

82545-53-7

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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